9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4
Description
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 is a deuterated derivative of a pyridoindole compound. This compound is characterized by the presence of a nitrophenyl group attached to the pyridoindole core. The deuterium atoms in the structure are often used to study the compound’s behavior in various chemical and biological processes due to their unique properties.
Properties
Molecular Formula |
C17H11N3O2 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
9-(2,3,5,6-tetradeuterio-4-nitrophenyl)pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)13-7-5-12(6-8-13)19-16-4-2-1-3-14(16)15-9-10-18-11-17(15)19/h1-11H/i5D,6D,7D,8D |
InChI Key |
XJFIJMUNORMRCD-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C3=CC=CC=C3C4=C2C=NC=C4)[2H])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)[N+](=O)[O-])C=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridoindole in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of automated systems and high-throughput screening can also aid in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, where nucleophiles replace the nitro group under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted pyridoindole derivatives
Scientific Research Applications
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The pyridoindole core can bind to specific proteins or enzymes, modulating their activity and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Harmine: A natural compound with a similar pyridoindole structure, known for its antitumor properties.
Ethenyl Indoles: Compounds with similar indole cores but different substituents, exhibiting varied optical and electronic properties.
Indole Derivatives: A broad class of compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in studying reaction mechanisms and metabolic pathways. The nitrophenyl group also imparts specific reactivity, making this compound valuable in various research applications.
Biological Activity
The compound 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 is a deuterated derivative of pyridoindole, which has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOD
- Molecular Weight : Approximately 279.33 g/mol
- Functional Groups : The presence of a nitrophenyl group and deuterium enhances the compound's stability and reactivity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors, influencing cellular signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, potentially affecting gene expression and cellular proliferation.
Antimicrobial Properties
Research indicates that derivatives of pyridoindoles exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that certain pyridoindoles demonstrate effectiveness against resistant strains of bacteria, making them potential candidates for new antimicrobial agents.
Anticancer Activity
This compound has been investigated for its anticancer properties:
- In vitro Studies : Compounds in this class have shown cytotoxic effects on cancer cell lines, with IC values indicating effective concentrations for inhibiting cell growth.
- In vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth and improved survival rates compared to control groups .
Case Studies
- Antiplasmodial Efficacy
- Neuroprotective Effects
Data Tables
| Biological Activity | Test System | IC (µM) | Observations |
|---|---|---|---|
| Antimicrobial | Bacterial Strains | 10-20 | Effective against resistant strains |
| Anticancer | Cancer Cell Lines | 5-15 | Significant cytotoxicity observed |
| Antimalarial | P. berghei Model | <50 | High chemosuppression rate |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the pyrido[3,4-b]indole core in deuterated analogs like 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4?
- Methodological Answer : Palladium-catalyzed amidation and cyclization are robust approaches for synthesizing pyridoindole derivatives. For example, Pd-catalyzed reactions using Cs₂CO₃ as a base in t-BuOH at 110°C yielded related pyridoindoles with 25% efficiency . Deuterated precursors (e.g., deuterated alkyl halides or amines) can be integrated into similar protocols to introduce isotopic labels. Post-synthetic functionalization (e.g., nitrophenyl group addition) may employ Suzuki-Miyaura coupling, leveraging aryl boronic acids and Pd catalysts .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- LC-MS : Confirms molecular weight and purity. For non-deuterated analogs, LC-MS showed [M+H]⁺ peaks (e.g., m/z = 351 for C₂₄H₁₈N₂O) .
- ¹H/¹³C NMR : Identifies structural integrity and deuterium incorporation. For example, ¹³C NMR of pyridoindole derivatives resolved signals for aromatic carbons (δ 110–150 ppm) and substituents (e.g., thiophene at δ 125 ppm) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N % within 0.2% of theoretical values) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound is classified for laboratory use only (not for drug/household applications) .
- Store in airtight containers at room temperature, away from light and moisture. No acute toxicity data are available, but treat as a potential irritant .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during the introduction of the 4'-nitrophenyl group?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaryl intermediates. Evidence shows THF at 70°C yielded 12% product, while t-BuOH at 110°C improved yields to 25% .
- Catalyst Tuning : Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems (e.g., XPhos) may stabilize transition states for cross-coupling .
- Deuterium Stability : Monitor reaction pH (<7) to prevent H/D exchange in acidic/basic conditions .
Q. How should researchers resolve discrepancies between elemental analysis and spectral data (e.g., unexpected H/D ratios)?
- Methodological Answer :
- Cross-Validation : Compare LC-MS (to confirm molecular ion) with ¹H NMR (to quantify non-deuterated protons). For example, a 0.3% deviation in N% was noted in CHN analysis for pyridoindoles, requiring iterative synthesis adjustments .
- Isotopic Purity Assays : Use mass spectrometry or isotope-ratio MS to quantify deuterium enrichment.
Q. What strategies mitigate signal overlap in ¹H NMR spectra of deuterated pyridoindoles?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals. For example, HSQC correlated ¹H (δ 7.2–8.5 ppm) with ¹³C signals in pyridoindole derivatives .
- Solvent Selection : Deuterated DMSO-d₆ or CDCl₃ may improve resolution due to varying solubility .
Q. How can stability studies be designed to assess degradation under varying storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
